molecular formula C22H29N3OS B2498911 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 1235626-39-7

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2498911
CAS No.: 1235626-39-7
M. Wt: 383.55
InChI Key: SQRYRSMALXHXFC-UHFFFAOYSA-N
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Description

  • The methylthio group is introduced via nucleophilic substitution reactions.
  • Reagents: Methylthiolating agents such as methylthiol chloride.
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under reflux.
  • Urea Formation:

    • The final step involves the reaction of the piperidine derivative with an isocyanate to form the urea linkage.
    • Reagents: Isocyanates such as m-tolyl isocyanate.
    • Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of purification techniques such as recrystallization and chromatography.

    Types of Reactions:

    • Oxidation:

      • The methylthio group can undergo oxidation to form sulfoxides or sulfones.
      • Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
      • Conditions: Mild to moderate temperatures to control the extent of oxidation.
    • Reduction:

      • The nitro groups, if present, can be reduced to amines.
      • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
      • Conditions: Typically carried out under an inert atmosphere to prevent unwanted side reactions.
    • Substitution:

      • The aromatic rings can undergo electrophilic substitution reactions.
      • Reagents: Electrophiles such as halogens or nitro groups.
      • Conditions: Often requires a catalyst like iron(III) chloride (FeCl3) for halogenation.

    Major Products:

    • Oxidation of the methylthio group yields sulfoxides or sulfones.
    • Reduction of nitro groups yields corresponding amines.
    • Substitution reactions on the aromatic rings yield various substituted derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperidine Ring:

      • Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.
      • Conditions: Often involves the use of strong bases or acids to facilitate ring closure.

    Scientific Research Applications

    1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Potential use as a ligand in receptor binding studies.
      • Investigated for its biological activity, including antimicrobial and anticancer properties.
    • Medicine:

      • Explored as a potential therapeutic agent due to its unique structure.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Potential applications in the production of polymers and resins.

    Mechanism of Action

    The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

      Receptor Binding:

      Enzyme Inhibition:

      Pathways Involved:

    Comparison with Similar Compounds

    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(p-tolyl)urea:

      • Similar structure but with a para-tolyl group instead of a meta-tolyl group.
      • Differences in biological activity and reactivity due to positional isomerism.
    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea:

      • Similar structure but with an ortho-tolyl group.
      • Positional isomerism affects its chemical and biological properties.

    Uniqueness:

    • The specific positioning of the methylthio and tolyl groups in 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea provides unique steric and electronic properties.
    • These properties influence its reactivity, stability, and biological activity, making it distinct from its isomers and other related compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Biological Activity

    The compound 1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

    Molecular Composition

    The molecular formula of the compound is C20H31N3O2SC_{20}H_{31}N_{3}O_{2}S. The structure consists of several key functional groups:

    • Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
    • Methylthio group : This sulfur-containing moiety may enhance the compound's reactivity and biological interactions.
    • Urea linkage : Known for its role in various biological activities, urea derivatives often show significant pharmacological effects.

    Structural Features Table

    FeatureDescription
    Molecular Formula C20H31N3O2SC_{20}H_{31}N_{3}O_{2}S
    Piperidine Ring Six-membered heterocycle with nitrogen
    Methylthio Group Enhances reactivity and biological interactions
    Urea Linkage Common in many bioactive compounds

    The biological activity of this compound is primarily linked to its interaction with specific molecular targets, potentially modulating receptor activity or enzyme function. Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

    Pharmacological Effects

    Research indicates that this compound may exhibit:

    • Antidepressant-like effects : By modulating serotonin and norepinephrine pathways.
    • Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
    • Antitumor activity : Similar compounds have shown efficacy against various cancer cell lines.

    Case Studies and Experimental Findings

    • Antidepressant Activity : In a study involving animal models, compounds structurally similar to this compound exhibited significant reductions in depression-like behaviors, suggesting a potential therapeutic role in mood disorders .
    • Antitumor Efficacy : Another investigation demonstrated that derivatives of this compound showed cytotoxicity against non-small cell lung cancer cell lines, with IC50 values ranging from 0.21 to 2.93 µM . This indicates a promising avenue for further research into its anticancer properties.
    • Anti-inflammatory Studies : Compounds with similar structural motifs have been reported to inhibit the production of inflammatory mediators in vitro, suggesting that this compound may also possess anti-inflammatory capabilities .

    Comparative Analysis with Related Compounds

    To better understand the potential of this compound, it is beneficial to compare it with related compounds known for their biological activities:

    Compound NameStructure FeaturesBiological Activity
    1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineBenzyl group attached to piperidineAnti-Acetylcholinesterase
    SB-649868Orexin receptor antagonistSleep disorder treatment
    MGCD0103Histone deacetylase inhibitorAntitumor activity
    Pargyline hydrochlorideMonoamine oxidase inhibitorAntidepressant effects

    Properties

    IUPAC Name

    1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SQRYRSMALXHXFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H29N3OS
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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